
6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one” is a chemical compound with the molecular formula C16H10BrClO2 . It is also known as Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one and 3-(2-((piperidine-1-yl)methyl amino)-6-substituted phenylpyrimidin-4-yl)-6-bromo-2H-chromone-2-one have been synthesized from 3-(2-amino-6-pyrimidin-4-yl)-6-bromo-2H-chromen-2-one . The reactions were carried out by conventional and microwave methods .Molecular Structure Analysis
The molecular structure of “6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one” can be analyzed using various spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one” can be studied using various methods. For instance, the reaction of this compound with morpholine and formaldehyde has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one” can be determined using various techniques. For instance, its molecular formula is C16H10BrClO2, and it has an average mass of 349.606 Da .Scientific Research Applications
Analgesic Activity
The compound has been used in the synthesis of novel pyrimidine derivatives, which have been investigated for their analgesic (pain-relieving) activity . Compounds synthesized from it, such as 6aP, 6aM, 6cM, 6iM, and 6jM, showed significant analgesic activity .
Ulcerogenic Activity
In addition to their analgesic properties, these pyrimidine derivatives have also been studied for their ulcerogenic activity . Some compounds, like 6cM and 6iM, were found to be promising analgesic agents devoid of ulcerogenic effects .
Antiproliferative Agents
The compound has been used in the synthesis of new heterocycles, which have potential as antiproliferative agents . These agents inhibit the growth of cells, which can be particularly useful in the treatment of cancer.
Synthesis of Pyrazolo[1,5-a]pyrimidines
It has been used in the synthesis of pyrazolo[1,5-a]pyrimidines . These compounds have shown promising antitumor activity against liver carcinoma (HEPG2-1) .
Synthesis of Tetrazolo[1,5-a]pyrimidines
The compound is also used in the synthesis of tetrazolo[1,5-a]pyrimidines . These compounds have shown potential as antitumor agents .
Synthesis of 1,3,4-Thiadiazoles
It has been used in the synthesis of 1,3,4-thiadiazoles . These compounds have shown promising antitumor activity .
properties
IUPAC Name |
6-bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClO2/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)20(21(24)25-18)14-7-4-8-16(23)11-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSYROIGMOLZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

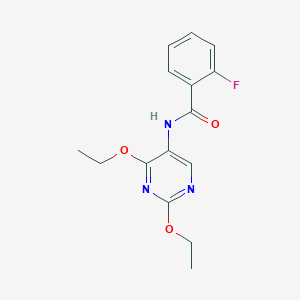
![methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2958070.png)
![N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2958072.png)
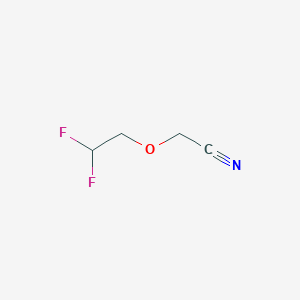

![(7E,11E,23E)-17-[3,4-Dihydroxy-5-[(2-hydroxy-4-methoxy-6-methylbenzoyl)amino]-4,6-dimethyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid](/img/structure/B2958078.png)
![N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2958080.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2958082.png)
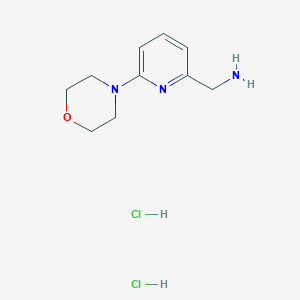
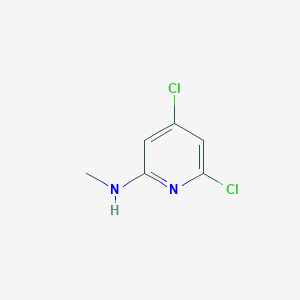
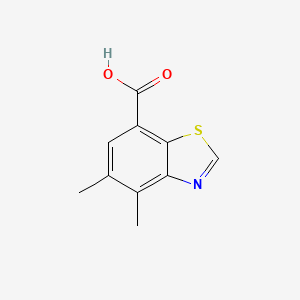
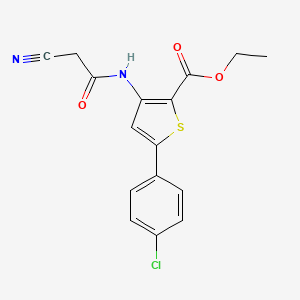
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2958089.png)